Trimethyloctadecylammonium bromide

Catalog No.
S576457
CAS No.
1120-02-1
M.F
C21H46BrN
M. Wt
392.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyloctadecylammonium bromide

CAS Number

1120-02-1

Product Name

Trimethyloctadecylammonium bromide

IUPAC Name

trimethyl(octadecyl)azanium;bromide

Molecular Formula

C21H46BrN

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C21H46N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1

InChI Key

SZEMGTQCPRNXEG-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

Synonyms

octadecyltrimethylammonium bromide, ODTEA Br cpd

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

Antimicrobial properties:

Trimethyloctadecylammonium bromide (also known as octadecyltrimethylammonium bromide) has been investigated for its potential antimicrobial properties. Studies have shown that it can be effective against a variety of bacteria, fungi, and viruses. Source: National Institutes of Health. PubChem [Trimethyloctadecylammonium bromide. PubChem CID=70708: )] However, further research is needed to determine its efficacy and safety for clinical applications.

Surfactant properties:

Trimethyloctadecylammonium bromide is a cationic surfactant. This means it has a positively charged head group and a long, non-polar tail. These properties make it useful in a variety of scientific research applications, including:

  • Micellization: Trimethyloctadecylammonium bromide can form micelles, which are spherical aggregates of molecules with a hydrophilic head group facing outwards and a hydrophobic tail facing inwards. Micelles can be used to solubilize hydrophobic molecules in water, making them more accessible for study. [Source: Royal Society of Chemistry. "Micelles." ]
  • Emulsification: Trimethyloctadecylammonium bromide can also be used to create emulsions, which are mixtures of two immiscible liquids. This property can be useful for studying the interaction of different phases, such as oil and water. [Source: American Chemical Society. "Emulsions." ]
  • Gene delivery: Trimethyloctadecylammonium bromide has been explored as a potential carrier for gene delivery. Its cationic nature allows it to bind to negatively charged DNA, which can then be delivered to cells. [Source: National Institutes of Health. National Center for Biotechnology Information. "Cationic lipids for gene delivery." ]

Other research applications:

Trimethyloctadecylammonium bromide is also being investigated for its potential use in other areas of scientific research, such as:

  • Anti-corrosion: It may be used to develop new corrosion inhibitors for metals. [Source: ScienceDirect. "Trimethyloctadecylammonium bromide as a corrosion inhibitor for mild steel in acidic media." ]
  • Textile finishing: It may be used to improve the water-repellency and anti-wrinkling properties of fabrics. [Source: Textile Research Journal. "The use of cationic surface active agents in textile finishing." ]

Trimethyloctadecylammonium bromide, also known as octadecyltrimethylammonium bromide, is a quaternary ammonium compound with the molecular formula C21H46BrNC_{21}H_{46}BrN and a molecular weight of approximately 392.5 g/mol. It is characterized by a long hydrophobic octadecyl chain and three methyl groups attached to a nitrogen atom, which imparts surfactant properties to the compound. This compound typically appears as a white or off-white solid, with a melting point around 250 °C (decomposing) .

The primary mechanism of action of C18TAB is related to its surfactant properties. By lowering the surface tension of liquids, C18TAB can:

  • Facilitate the dispersion of hydrophobic molecules in water (e.g., solubilizing membrane proteins) [].
  • Stabilize emulsions and foams [].
  • Modify the surface properties of materials [].

In some cases, C18TAB can also act as a phase transfer catalyst, aiding the movement of molecules between different phases (e.g., water and organic solvents) [].

Case Study

C18TAB is commonly used in protein purification techniques like chromatography. It interacts with hydrophobic regions of proteins, allowing for their separation from other cellular components [].

C18TAB can be irritating to the skin, eyes, and respiratory system. It is recommended to wear appropriate personal protective equipment (PPE) when handling this compound [].

Note

Always refer to the Safety Data Sheet (SDS) for specific handling and disposal procedures for C18TAB.

Data

LC50 (rat, oral) > 5 g/kg [].

Typical of quaternary ammonium salts. It can undergo hydrolysis in aqueous solutions, leading to the release of trimethylamine and octadecanol. Additionally, it can react with anionic surfactants to form mixed micelles, which can alter its surface-active properties. The compound has been shown to inhibit the dynamin protein, with an IC50 value of 1.9 μM for dynamin I, indicating its potential role in cellular processes involving membrane dynamics .

Trimethyloctadecylammonium bromide exhibits notable biological activities:

  • Antibacterial Activity: It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus, with significant inhibitory concentrations reported .
  • Inhibition of Dynamin: The compound acts as an inhibitor of dynamin, a GTPase involved in endocytosis, which suggests potential applications in cellular biology and drug delivery systems .
  • Cytotoxicity: While specific cytotoxic mechanisms have not been extensively studied, its interactions with cell membranes may lead to alterations that affect cell viability .

Several methods exist for synthesizing trimethyloctadecylammonium bromide:

  • Quaternization Reaction: The most common method involves the reaction of octadecanol with trimethylamine in the presence of a bromide source (e.g., sodium bromide) to yield trimethyloctadecylammonium bromide.
  • Direct Alkylation: Another approach includes alkylating trimethylamine with octadecyl bromide under controlled conditions to ensure high yields and purity .

Trimethyloctadecylammonium bromide finds various applications across multiple fields:

  • Surfactant: Utilized in cosmetic formulations for its conditioning properties.
  • Antimicrobial Agent: Employed in disinfectants and antiseptics due to its antibacterial activity.
  • Biological Research: Used as a tool for studying endocytosis and cellular mechanisms involving dynamin inhibition.
  • Water Treatment: Investigated for its potential in removing non-ionic organic pollutants from water .

Several compounds share structural similarities with trimethyloctadecylammonium bromide. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Properties
Cetrimonium BromideC16H33NBrC_{16}H_{33}NBrEffective antiseptic; used in hair conditioners
Cetyltrimethylammonium BromideC16H33NBrC_{16}H_{33}NBrCommonly used in DNA extraction and nanoparticle synthesis
Stearyltrimethylammonium BromideC18H39NBrC_{18}H_{39}NBrSimilar surfactant properties; used in cosmetics

Trimethyloctadecylammonium bromide is unique due to its longer hydrophobic chain compared to cetrimonium and cetyltrimethylammonium bromides, which enhances its surfactant properties and antibacterial efficacy. Its specific inhibition of dynamin further distinguishes it from these related compounds .

Physical Description

White hygroscopic powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

391.28136 g/mol

Monoisotopic Mass

391.28136 g/mol

Heavy Atom Count

23

UNII

BPW1DD4IZ8

Related CAS

15461-40-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1120-02-1

Wikipedia

Steartrimonium bromide

Use Classification

Cosmetics -> Antistatic; Preservative; Hair conditioning

General Manufacturing Information

1-Octadecanaminium, N,N,N-trimethyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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